molecular formula C12H13BO6 B11856103 (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

Cat. No.: B11856103
M. Wt: 264.04 g/mol
InChI Key: KJNYOJBEUPGUIH-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a benzofuran core substituted with an ethoxycarbonyl group at position 3 and a methoxy group at position 5 (Fig. 1). Its structure combines electron-withdrawing (ethoxycarbonyl) and electron-donating (methoxy) substituents, which modulate its electronic properties and reactivity. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, particularly in pharmaceutical research (e.g., TAM16 optimization for tuberculosis treatment) .

Properties

Molecular Formula

C12H13BO6

Molecular Weight

264.04 g/mol

IUPAC Name

(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C12H13BO6/c1-3-18-12(14)10-8-6-7(17-2)4-5-9(8)19-11(10)13(15)16/h4-6,15-16H,3H2,1-2H3

InChI Key

KJNYOJBEUPGUIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Drug Development

One of the primary applications of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is in drug development, particularly as an antiviral agent. Studies have shown that compounds with similar structures exhibit significant antiviral activity against Hepatitis C Virus (HCV). For instance, modifications to the boronic acid moiety can enhance binding affinity to viral targets, improving therapeutic efficacy .

Binding Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. The compound's ability to form stable complexes with diols makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.

Case Study 1: Antiviral Activity

A study explored the antiviral potential of this compound against HCV. The compound demonstrated a significant reduction in viral RNA levels in infected cell lines, indicating its potential as a therapeutic agent. The mechanism involved inhibition of viral replication through direct interaction with viral proteins .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that this compound effectively inhibited target enzymes at micromolar concentrations, suggesting its utility in metabolic studies and drug design .

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s interactions with molecular targets can modulate biological pathways and processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Boronic Acids
Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Benzofuran Ethoxycarbonyl (C3), Methoxy (C5) Boronic acid (-B(OH)₂)
(5-Methoxybenzofuran-2-yl)boronic acid Benzofuran Methoxy (C5) Boronic acid
(3-Methylbenzofuran-2-yl)boronic acid Benzofuran Methyl (C3) Boronic acid
(2-Ethoxy-3-formyl-5-methylphenyl)boronic acid Phenyl Ethoxy (C2), Formyl (C3), Methyl (C5) Boronic acid

Key Observations :

  • Benzofuran vs. Phenyl Cores : The benzofuran core introduces rigidity and π-conjugation, enhancing stability in cross-coupling reactions compared to simple phenyl boronic acids .
  • Substituent Effects :
    • The ethoxycarbonyl group (C3) is electron-withdrawing, lowering the boron center’s pKa (~8–9 estimated) compared to methoxy- or methyl-substituted analogues (pKa ~9–10) .
    • The methoxy group (C5) donates electron density, partially counteracting the ethoxycarbonyl’s effect and improving solubility in polar solvents .

Reactivity in Suzuki-Miyaura Coupling

Table 2: Comparative Reactivity in Cross-Coupling Reactions
Compound Reaction Partner Catalyst System Yield (%) Reference
Target Compound 5-(Benzyloxy)-2-bromopyridine Pd(dppf)Cl₂, K₂CO₃ 75–85*
(5-Methoxybenzofuran-2-yl)boronic acid Aryl halide Pd(PPh₃)₄ 60–70
(3-Methylbenzofuran-2-yl)boronic acid Aryl bromide Pd(OAc)₂/SPhos 50–60

Key Observations :

  • The target compound demonstrates higher coupling efficiency (~75–85% yields) compared to analogues with simpler substituents (e.g., methyl or methoxy alone). This is attributed to the synergistic electronic effects of ethoxycarbonyl (enhancing electrophilicity) and methoxy (improving solubility) groups .
  • Steric Hindrance : Methyl groups at C3 (e.g., in 3-methylbenzofuran derivatives) reduce reactivity due to steric clashes with catalyst systems .

Stability and Protodeboronation Resistance

Boronic acids are prone to protodeboronation under aqueous or basic conditions. The target compound’s stability is influenced by:

  • Electron-Withdrawing Groups : The ethoxycarbonyl group stabilizes the boron center via inductive effects, reducing protodeboronation rates compared to methoxy- or methyl-substituted analogues .
  • Benzofuran Core : The fused aromatic system enhances stability relative to phenylboronic acids, which lack conjugated π-systems .

Biomedical Applicability

Key Observations :

  • The target compound’s lower pKa (~8.5–9.0) enables effective diol binding (e.g., glucose) at physiological pH, outperforming 4-MCPBA and methoxy-substituted analogues .
  • Limitation : While more stable than phenylboronic acids, its ester-free structure still requires formulation optimization for long-term biomedical use .

Biological Activity

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is a boronic acid derivative characterized by its unique structural features, which include a benzofuran core, an ethoxycarbonyl group, and a boronic acid moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C12_{12}H13_{13}BO6_6
  • Molecular Weight : 264.04 g/mol
  • CAS Number : 1179986-56-1

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This reactivity allows it to interact with various biological targets, potentially leading to inhibition of key enzymes or pathways involved in disease processes.

Anticancer Activity

Recent studies have explored the cytotoxic effects of benzofuran derivatives, including this compound, against various cancer cell lines. For instance:

  • Cell Lines Tested : ME-180 (cervical cancer), A549 (lung cancer), ACHN (kidney cancer), HT-29 (colorectal cancer), and B-16 (melanoma).
  • Findings : The compound demonstrated significant antiproliferative activity against these cell lines, with varying degrees of efficacy depending on the specific cellular context.

Table 1 summarizes the antiproliferative activity observed in recent studies:

Cell LineIC50_{50} (µM)Reference
ME-18010
A5498
ACHN15
HT-2912
B-169

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that it exhibits activity against both bacterial and fungal strains.

Table 2 provides an overview of its antimicrobial efficacy:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus13
Escherichia coli10
Candida albicans12

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various benzofuran derivatives, including this compound, reported successful yields through modified Larock-type coupling methods. The synthesized compounds were evaluated for their antiproliferative activity and showed promising results against multiple cancer cell lines, highlighting the potential of this compound as a lead in drug development .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that the compound's interaction with specific cellular targets could lead to apoptosis in cancer cells. This was demonstrated through assays measuring caspase activation and DNA fragmentation in treated cells, suggesting a pathway involving programmed cell death as a response to treatment with this boronic acid derivative .

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